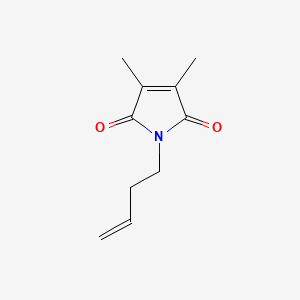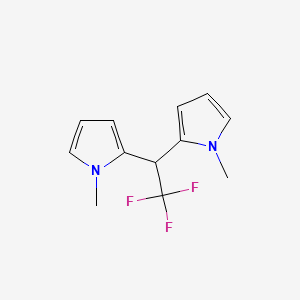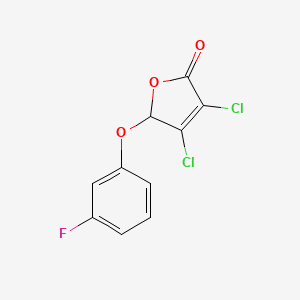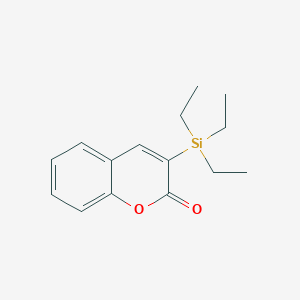![molecular formula C10H23N3O B12594524 Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- CAS No. 875740-02-6](/img/structure/B12594524.png)
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- is an organic compound with significant biological activity and various applications. It is a colorless to pale yellow solid that is soluble in water and organic solvents. The compound features both an amide and an amine group, making it versatile in chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
4-amino-1-butylamine+acetyl chloride→Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency and product purity.
化学反応の分析
Types of Reactions
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its role as a growth regulator and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, surfactants, and other functional materials[][1].
作用機序
The mechanism by which Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-Aminobutyl)acetamide
- N-Acetylspermidine
- N-Acetylputrescine
特性
CAS番号 |
875740-02-6 |
|---|---|
分子式 |
C10H23N3O |
分子量 |
201.31 g/mol |
IUPAC名 |
N-[(2R)-4-(4-aminobutylamino)butan-2-yl]acetamide |
InChI |
InChI=1S/C10H23N3O/c1-9(13-10(2)14)5-8-12-7-4-3-6-11/h9,12H,3-8,11H2,1-2H3,(H,13,14)/t9-/m1/s1 |
InChIキー |
NCHUZACAGJBRLA-SECBINFHSA-N |
異性体SMILES |
C[C@H](CCNCCCCN)NC(=O)C |
正規SMILES |
CC(CCNCCCCN)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)

![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

![Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-](/img/structure/B12594487.png)


![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
